Zirconium sulfate

Description

Historical Context of Zirconium and Sulfate (B86663) Chemistry

The history of zirconium sulfate is rooted in the independent development of zirconium and sulfate chemistry. The element zirconium was first identified in 1789 by the German chemist Martin Heinrich Klaproth, who analyzed a jargon gemstone from Sri Lanka and discovered a new "earth," which he named Zirkonerde (zirconia). nih.govnanorh.comchemiis.com The name "zirconium" is derived from the Persian word "zargun," meaning "gold-like." zhuoerchem.comsamaterials.com Isolation of the impure metal was first achieved by the Swedish chemist Jöns Jacob Berzelius in 1824, and a pure form of the metal was not prepared until 1925 by Dutch chemists Anton Eduard van Arkel and Jan Hendrik de Boer. nanorh.comzhuoerchem.com For a long time, zirconium and its compounds had few industrial applications and were considered little more than a curiosity. samaterials.comingentaconnect.com This changed dramatically in the late 1940s when zirconium's low neutron absorption and high corrosion resistance made it an ideal material for nuclear applications, sparking significant development in its extraction and chemical processing. nanorh.comchemiis.com

Sulfate chemistry, on the other hand, has a much longer history. Certain sulfate salts, known as vitriols, were familiar to alchemists. dixonchew.co.ukchinazr.commade-in-china.com These included green vitriol (iron(II) sulfate), blue vitriol (copper(II) sulfate), and white vitriol (zinc sulfate). dixonchew.co.ukchinazr.com Alum, a double sulfate of potassium and aluminum, was a particularly important compound in the historical development of the chemical industry. dixonchew.co.ukmade-in-china.com The modern system of chemical nomenclature, which includes names like sulfuric acid and sulfates, was developed in the late 18th century by Antoine-Laurent de Lavoisier and his collaborators. mdpi.com The Industrial Revolution further spurred the demand for sulfuric acid and its derivatives, making them essential components in numerous industrial processes. zircon-association.org

Significance of this compound in Contemporary Chemical Science

This compound (Zr(SO₄)₂) is a white, crystalline solid that has emerged as a versatile and significant compound in modern chemical science. zhuoerchem.com It serves as a crucial precursor and intermediate for the production of other valuable zirconium compounds, such as zirconium oxide, zirconium carbonate, and zirconium hydroxide (B78521). zhuoerchem.comzircon-association.org Its applications span a wide range of industries.

One of its primary uses is in the leather industry as a tanning agent, particularly for producing white leathers. dixonchew.co.ukchinazr.commade-in-china.com It helps to bind and tighten leather fibers, resulting in a durable, soft, and supple material. chinazr.comchemtan.com In the pigment industry, Acid this compound Tetrahydrate (AZST) is used to coat titanium dioxide (TiO₂) particles, enhancing their ability to reflect UV light and thus reducing the yellowing effect of sunlight on products like paints and plastics. dixonchew.co.ukzircon-association.org

This compound is also significant in the field of catalysis. It functions as a solid acid catalyst or as a support for other catalysts in various chemical reactions, including organic synthesis and polymerization. nanorh.comchemiis.com Specifically, sulfated zirconia (this compound supported on zirconia) is recognized for its strong acid sites, which are effective in processes like the isomerization of paraffins. mdpi.comresearchgate.net Furthermore, it is utilized in water treatment as a coagulant to remove impurities like phosphates and heavy metals, and in the textile industry as a mordant to fix dyes to fabrics and as a component in fire-resistant treatments. nanorh.comchemiis.comsamaterials.com

Scope and Research Objectives of this compound Studies

Contemporary research on this compound is focused on optimizing its synthesis, enhancing its performance in various applications, and exploring new uses, particularly in green chemistry and advanced materials. A significant area of study involves developing more efficient and economical synthesis methods. chinazr.comresearchgate.net This includes research into shortening production processes and synthesizing the compound directly from zirconium-containing minerals like zircon sand or eudialyte with high purity and low levels of radioactive materials. chinazr.comresearchgate.netmdpi.com

Further research objectives include expanding its environmental applications, such as its role in water purification and as a less toxic alternative to chromium-based tanning agents. nanorh.comchinazr.comresearchgate.net Scientists are also studying the fundamental aqueous solution chemistry of this compound to better understand the formation of oligomeric clusters, which act as precursors in the directed synthesis of complex zirconium-based materials. acs.org This fundamental knowledge is crucial for designing and creating new advanced materials with tailored properties for specific industrial needs. researchgate.netmpg.de

Structure

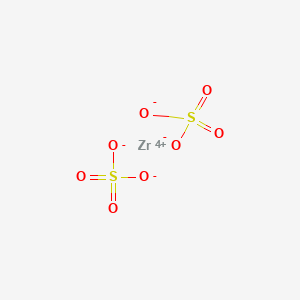

2D Structure

Properties

IUPAC Name |

zirconium(4+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.Zr/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAUZSQITFJWPS-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zr(SO4)2, O8S2Zr | |

| Record name | ZIRCONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zirconium(IV) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021466 | |

| Record name | Zirconium(IV) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anhydrous zirconium sulfate is a colorless microcrystalline solid. Zirconium sulfate is also obtained as a white crystalline tetrahydrate, ZrSO4.4H2O. Both forms are soluble in water and noncombustible. It is corrosive to aluminum. It is used in chemical analysis, as an additive for lubricants, and for many other uses., Liquid; Pellets or Large Crystals, Hygroscopic; [HSDB] Colorless solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | ZIRCONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, zirconium(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Crystalline solid. Converted to monohydrate at 100 °C, to anhydrous form at 380 °C; solubility in water at 18 °C: 52.5 g/100 g solution. A solution at room temperature deposits a solid on standing. The more dilute the solution the more rapid the decomposition /Zirconium sulfate tetrahydrate/, Soluble in water, Slightly soluble in ethanol | |

| Record name | ZIRCONIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink, 3.22 g/cu cm, White tetragonal crystals; density: 2.80 g/cu cm. Very soluble in water /Zirconium sulfate tetrahydrate/, White crystalline powder; bulk density: 70 lb/cu ft; decomposes to monohydrate at 100 °C; soluble in water; slightly soluble in alcohol; insoluble in hydrocarbons; aqueous solutions are strongly acidic; aqueous solutions will precipitate potassium ions and amino acids from solution; aqueous solutions are decomposed by bases and heat. /Zirconium sulfate tetrahydrate/ | |

| Record name | ZIRCONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZIRCONIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

14644-61-2, 14475-73-1 | |

| Record name | ZIRCONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, zirconium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, zirconium(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium(IV) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01SJA33642 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZIRCONIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

410 °C | |

| Record name | ZIRCONIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Structural and Electronic Characterization of Zirconium Sulfate and Sulfated Zirconia

Spectroscopic Investigations of Zirconium Sulfate (B86663) Systems

Spectroscopy is a fundamental tool for probing the atomic and molecular level characteristics of zirconium sulfate materials. Techniques such as FTIR, XPS, and NMR provide critical data on chemical bonding, surface composition, electronic states, and the nature of acidic sites.

FTIR spectroscopy is extensively used to identify the functional groups present in a material, and in the case of sulfated zirconia, it is crucial for confirming the presence and nature of sulfate species bonded to the zirconia surface. orientjchem.org The infrared spectra of sulfated zirconia samples show distinct absorption bands that are absent in their unsulfated counterparts.

Key research findings from FTIR analysis include:

Identification of Sulfate Groups: The presence of sulfate ions bound to surface zirconium atoms is confirmed by characteristic absorption bands. Bands observed around 1000, 1063, 1149, and 1242 cm⁻¹ are associated with the vibrations of these surface sulfate groups. researchgate.net Another study identified bands in the 900-1114 cm⁻¹ range corresponding to S-O bonding and 1250-1400 cm⁻¹ for S=O bonding. researchgate.net

Probing Acidity with Probe Molecules: The nature of acid sites (Brønsted vs. Lewis) can be investigated by adsorbing basic probe molecules like pyridine (B92270). The interaction of pyridine with Brønsted acid sites forms pyridinium (B92312) ions, leading to IR bands at approximately 1540, 1611, and 1638 cm⁻¹. scirp.org Pyridine adsorbed on Lewis acid sites results in characteristic bands around 1445, 1480, and 1575 cm⁻¹. scirp.org A band near 1486 cm⁻¹ is attributed to a combination of both acid types. scirp.org

Influence of Water: Water has a significant effect on the sulfate species. A broad peak between 3000 and 3500 cm⁻¹ in the spectrum indicates the presence of water bonded to the sulfate on the zirconia surface. This is often accompanied by a band around 1620-1632 cm⁻¹. scirp.orgmdpi.com The interaction of CO with surface hydroxyls can cause a downward shift in the O-H stretching frequency, suggesting an enhancement of Brønsted acidity. osti.gov

Types of Sulfate Species: Different coordination modes of sulfate groups can be identified. Dehydration above 250 °C can induce a tridentate coordination of sulfate groups, which is reversible upon hydration to a bidentate mode. mdpi.com The presence of pyrosulfate species, indicated by a band around 1401 cm⁻¹, is believed to be responsible for high catalytic acidity. scirp.org

Support and Promoter Effects: The underlying zirconia structure and the presence of promoters also influence the IR spectra. Bands at 749 and 589 cm⁻¹ are attributed to Zr-O stretching modes characteristic of crystalline zirconia. scirp.org The addition of promoters like iron and manganese was found to have minimal effect on the IR spectra associated with surface sulfate groups. rsc.org

Table 1: Characteristic FTIR Bands in Sulfated Zirconia Systems

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3500 - 3000 | O-H stretching of adsorbed water | |

| 1638, 1611, 1540 | Pyridinium ion on Brønsted acid sites | scirp.org |

| 1575, 1480, 1445 | Pyridine on Lewis acid sites | scirp.org |

| 1401 | Pyrosulfate species (S=O stretching) | scirp.org |

| 1242, 1149, 1063, 1000 | Vibrations of sulfate ions bound to Zr | researchgate.net |

| 998 | Symmetric S-O stretching | mdpi.com |

| 749, 589 | Zr-O stretching in crystalline zirconia | scirp.org |

XPS is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. scirp.org For sulfated zirconia, XPS is vital for analyzing the surface species that dictate its catalytic properties.

Key findings from XPS studies include:

Zirconium (Zr 3d): The Zr 3d spectrum typically shows two components, 3d₅/₂ and 3d₃/₂. mdpi.com The binding energy of these peaks provides insight into the chemical environment of the zirconium atoms. A peak for Zr 3d₅/₂ at ~182.2 eV is characteristic of ZrO₂. mpg.de In some samples, the Zr 3d₅/₂ spectra can be deconvoluted into two states, one assigned to Zr-O (181.9 to 182.5 eV) and another to Zr-OH (182.9 to 183.6 eV). nih.gov A higher binding energy (e.g., 184-185 eV) indicates that the Zr(IV) is bound to an electron-withdrawing species like sulfate, suggesting a shift of electron density from Zr towards the sulfate groups and an increase in Lewis acidity. mdpi.com

Oxygen (O 1s): The O 1s spectrum is often complex and can be resolved into multiple components. In unsulfated zirconia, peaks around 530.0 eV and 530.5 eV are attributed to lattice oxygen (Zr-O) and surface hydroxyl groups, respectively. researchgate.net For sulfated samples, an additional signal at a higher binding energy (e.g., 532.5 eV or 534.1 eV) appears, which is assigned to the oxygen atoms in the sulfate groups. researchgate.netijee.net

Sulfur (S 2p): The S 2p peak confirms the presence of sulfur on the surface. A binding energy for S 2p₃/₂ centered around 168.4-170.5 eV is characteristic of sulfur in the S⁶⁺ oxidation state, confirming that the sulfur exists as sulfate (SO₄²⁻) ions. mdpi.comnih.govresearchgate.net

Promoters: When promoters like iron or manganese are added, their respective photoelectron lines can be observed. For instance, Fe 2p and Mn 2p peaks confirm the presence of these elements on the surface of the catalyst. researchgate.net

Surface Composition: XPS allows for the determination of surface atomic ratios, such as S/Zr, which may differ from the bulk composition. scirp.orgacs.org This is critical as the catalytic activity is a surface phenomenon.

Table 2: Typical XPS Binding Energies (eV) for Species on Sulfated Zirconia

| Element (Core Level) | Species | Binding Energy (eV) | Reference |

|---|---|---|---|

| Zr 3d₅/₂ | Zr in ZrO₂ | ~182.2 | mpg.de |

| Zr 3d₅/₂ | Zr bound to sulfate/phosphate (B84403) | 184.0 - 185.2 | mdpi.com |

| S 2p₃/₂ | S⁶⁺ in sulfate (SO₄²⁻) | 168.4 - 170.5 | mdpi.comnih.govresearchgate.net |

| O 1s | Lattice Oxygen (Zr-O) | ~530.0 | researchgate.net |

| O 1s | Surface Hydroxyls (OH) | ~530.5 | researchgate.net |

| O 1s | Sulfate Oxygen (SO₄²⁻) | 532.5 - 534.1 | researchgate.netijee.net |

Solid-state NMR spectroscopy is a powerful technique for investigating the local structure and acidic properties of materials like sulfated zirconia. While direct detection of the ⁹¹Zr nucleus is possible, it is often challenging. rsc.org Therefore, studies frequently employ probe molecules or focus on other nuclei like ¹H.

Key findings from NMR research include:

Probing Acidity: Adsorbed probe molecules are commonly used to characterize acid sites. ¹H MAS NMR can identify Brønsted acid sites; for example, a sharp ¹H MAS NMR line at 10.6 ppm in sulfated zirconia included in SBA-15 materials was identified as a Brønsted type acidity. researchgate.net

Distinguishing Acid Sites: Using probe molecules like trimethylphosphine (B1194731) oxide (TMPO) with ³¹P MAS NMR or pyridine with ¹³C MAS NMR allows for the differentiation and quantification of Brønsted and Lewis acid sites. capes.gov.br Studies have shown that while the parent ZrO₂ may only have weak Lewis acidity, sulfation leads to the formation of strong Brønsted and Lewis acid sites. capes.gov.br

Hydroxyl Groups: ¹H MAS NMR indicates that the sulfation process can react with the hydroxyl groups on the surface of ZrO₂, leading to the creation of new acid sites. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) of Surface Species

Diffraction and Microscopic Analysis of this compound Phases

While spectroscopy reveals chemical information, diffraction and microscopy techniques are essential for understanding the physical and crystalline nature of this compound materials. XRD is the primary tool for phase identification and crystallinity, while TEM and SEM provide direct visualization of the material's morphology and microstructure.

XRD is a fundamental technique for determining the crystalline structure of materials. Zirconia can exist in three main crystalline phases: monoclinic (m), tetragonal (t), and cubic (c). The phase composition is highly dependent on preparation conditions and significantly impacts the material's properties.

Key findings from XRD analysis include:

Phase Identification: XRD patterns are used to identify the dominant crystalline phase of zirconia in the catalyst. The diffraction peaks are compared to standard patterns from the Powder Diffraction File (PDF) or Joint Committee on Powder Diffraction Standards (JCPDS) database. For example, diffraction peaks at 2θ values of ~30.4° are characteristic of the (111) plane of tetragonal zirconia. scirp.org The monoclinic phase shows characteristic peaks at angles such as 24.7º, 27.5º, and 31.0º. orientjchem.org

Effect of Sulfation and Calcination: The sulfation process and subsequent calcination temperature play a crucial role in determining the final crystalline phase. Sulfation often stabilizes the metastable tetragonal phase, which is frequently associated with higher catalytic activity. ekb.eg Increasing calcination temperature can lead to the transformation from the tetragonal to the more stable monoclinic phase. ekb.egresearchgate.net For instance, a sample calcined at 500 °C might show broad peaks of the tetragonal phase, which become stronger at 600 °C, alongside the appearance of monoclinic peaks. researchgate.net

Presence of Other Phases: XRD can also detect the presence of other crystalline compounds. In some preparations, diffraction lines corresponding to this compound [Zr(SO₄)₂] or palladium sulfate (in promoted catalysts) have been identified. scirp.orgiieta.org

Table 3: Influence of Calcination Temperature on Zirconia Phase Composition (Illustrative)

| Calcination Temperature (°C) | Dominant Crystalline Phase(s) | Observations | Reference |

|---|---|---|---|

| 400 | Amorphous/Tetragonal | High hygroscopic nature of sulfate ions can suppress diffraction peaks. | ekb.eg |

| 500 | Amorphous to Tetragonal | Broad peaks indicating intermediate form. | researchgate.net |

| 600 | Tetragonal and Monoclinic | Sharper tetragonal peaks, emergence of monoclinic phase. | researchgate.netnih.gov |

| >650 | Monoclinic | Transformation to the thermodynamically stable monoclinic phase becomes more prominent. | ekb.eg |

Electron microscopy techniques provide direct imaging of the catalyst's morphology, particle size, and surface texture.

Scanning Electron Microscopy (SEM): SEM is used to study the surface topography and morphology of the catalyst particles. SEM images have shown that sulfated zirconia can exhibit a lower degree of agglomeration compared to pure zirconia, suggesting that sulfation can retard particle aggregation. nih.gov In other cases, the presence of sulfate on ZrO₂ was observed to lead to agglomeration, likely as a result of heat treatment. researchgate.net The morphology can vary, with some preparations showing regular particle sizes and high porosity, while others appear as semi-spherical and aggregated. ekb.egresearchgate.net

Transmission Electron Microscopy (TEM): TEM offers higher resolution, allowing for the determination of particle shape, size distribution, and crystallinity at the nanoscale. TEM analysis has revealed that sulfated zirconia nanoparticles can be approximately tetragonal in shape with diameters ranging, for example, from 37 to 54 nm. nih.gov In another study on promoted catalysts, TEM images showed nearly tetragonal crystals with sizes between 10.22 and 15.07 nm. nih.gov TEM can also confirm the worm-like mesoporous structure in templated preparations and, through selected area electron diffraction (SAED), can corroborate the crystalline structure identified by XRD. scirp.orgunt.edu

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

Thermal Analysis of this compound-Containing Systems

Thermal analysis techniques are essential for characterizing the behavior of this compound and related materials upon heating. These methods provide critical data on phase transitions, thermal stability, and decomposition pathways.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to measure heat flow associated with thermal transitions in a material. For this compound-containing systems, DSC reveals key information about crystallization and phase changes.

Studies have shown that the addition of this compound to zirconia influences its phase transition temperature. The transformation of amorphous zirconia to its tetragonal crystalline phase is shifted to higher temperatures due to the interaction between the this compound and the zirconia. researchgate.net Microporous zirconia gels exhibit an exothermic transition in their DSC curves, which is linked to the onset of crystallinity. acs.org

In the case of sulfated zirconia, a distinct exothermic peak is observed, which corresponds to the phase transformation from an amorphous to a crystalline state. researchgate.net While pure zirconia shows this exotherm at around 450°C, the presence of sulfate ions retards this process, shifting the peak to significantly higher temperatures, for example, 648°C. researchgate.net This stabilization effect is a critical characteristic of sulfated zirconia materials. For some chemically-reduced, amorphous fine particle alloys containing iron and zirconium, a single sharp exotherm characteristic of crystallization has been observed via DSC. researchgate.net

Thermogravimetric Analysis (TGA/DTA) for Thermal Behavior and Decomposition

Thermogravimetric Analysis (TGA), often coupled with Differential Thermal Analysis (DTA), provides quantitative information on mass changes and thermal events as a function of temperature.

The thermal decomposition of this compound tetrahydrate, Zr(SO₄)₂·4H₂O, is a multi-stage process. publish.csiro.aupublish.csiro.au

Dehydration : The process begins with dehydration, which proceeds through the formation of a crystalline monohydrate phase. This step is often accompanied by the loss of small quantities of sulfuric acid, resulting from the internal hydrolysis of the compound. publish.csiro.aupublish.csiro.au

Decomposition of Anhydrous Sulfate : Above approximately 650°C, all anhydrous forms of this compound decompose to form cubic zirconium oxide (ZrO₂). publish.csiro.aupublish.csiro.au

Phase Transformation of Zirconia : Upon further heating to around 800°C, the cubic ZrO₂ transforms into the more stable monoclinic phase. publish.csiro.aupublish.csiro.au The presence of sulfate impurities can stabilize the metastable tetragonal zirconia (t-ZrO₂) phase even up to 1300°C. researchgate.net

Simultaneous TG-MS (Mass Spectrometry) and TGA/DTA analyses of metal-promoted sulfated zirconia reveal detailed decomposition steps. For instance, in a 1%(5%)Pt-SO₄²⁻-ZrO₂ sample heated in helium, a major weight loss region occurs between room temperature and 620°C. This corresponds to the loss of water, carbon dioxide, and other volatile species. researchgate.net The DTA curve for this process shows an exothermic peak around 648°C, which is a net result of the exothermic crystallization of zirconia and the endothermic decomposition of the sulfate groups. researchgate.net The presence of sulfate ions is known to retard the crystallization of zirconia to higher temperatures compared to the pure oxide. researchgate.net

Surface Area and Porosity Characterization

The surface area and porosity of this compound and sulfated zirconia are critical parameters, particularly for catalytic applications, as they determine the number of accessible active sites. These properties are typically characterized by N₂ adsorption-desorption isotherms.

The specific surface area and porosity of sulfated zirconia are highly dependent on the preparation method and subsequent calcination conditions. fudan.edu.cnmpg.deacs.org Conventionally prepared sulfated zirconia often exhibits a relatively low specific surface area, typically less than 100 m²/g. fudan.edu.cn For example, a sample prepared by impregnating Zr(OH)₄ with H₂SO₄ followed by calcination showed a BET surface area of 58 m²/g. fudan.edu.cn Similarly, sulfated zirconia prepared by the thermolysis of this compound at 1000 K was reported to have a BET surface area of 90 m²/g. osti.gov

However, advanced synthesis techniques can produce materials with significantly enhanced textural properties.

Mesostructured sulfated zirconia materials have been developed that possess high specific surface areas and well-defined mesoporosity. fudan.edu.cn

One preparation method yielded a crystallized sulfated zirconia with a surface area greater than or equal to 135 m²/g and a pore volume of at least 0.16 cm³/g. google.com

Another study comparing two preparation methods reported BET surface areas of 105 m²/g and 148 m²/g. mpg.de

The incorporation of promoters like aluminum can also lead to high surface areas, with Al-promoted mesostructured sulfated zirconia (Al-MSZ) achieving a BET surface area of 190 m²/g and a pore volume of 0.26 cm³/g. unt.edu

Calcination conditions play a crucial role. A rapid, exothermic "glow" event during calcination can cause a significant reduction in surface area; in one instance, the BET surface area dropped from 244 m²/g to 122 m²/g during this event. mpg.de The calcination of zirconia nanoparticles also shows a decrease in surface area, for instance, from a range of 149–438 m²/g for non-calcined samples to 37–57 m²/g for calcined materials. acs.org

The table below summarizes the surface properties of various sulfated zirconia materials from different studies.

Table 1: Surface Properties of Various this compound and Sulfated Zirconia Materials

| Material Description | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Source(s) |

|---|---|---|---|---|

| Conventional Sulfated Zirconia (CSZ) | 58 | - | - | fudan.edu.cn |

| Sulfated Zirconia (SZ-1) | 105 | - | - | mpg.de |

| Sulfated Zirconia (SZ-2) | 148 | - | - | mpg.de |

| Crystallized Sulfated Zirconia | ≥ 150 | ≥ 0.20 | ≥ 3.0 | google.com |

| Al-promoted Mesostructured Sulfated Zirconia (Al-MSZ-5) | 190 | 0.26 | 4.5 | unt.edu |

| Sulfated Zirconia (Thermolysis of Zr(SO₄)₂) | 90 | - | - | osti.gov |

| Mesoporous Sulfated Zirconia (Calcined at 650°C) | 83 | 0.42 | 18 | scirp.org |

| Sulfated Zirconia (before "glow" event) | 244 | - | - | mpg.de |

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 24564 |

| Zirconium oxide (Zirconia) | 14813 |

| Sulfuric acid | 1118 |

| Water | 962 |

| Carbon dioxide | 280 |

| Platinum | 23939 |

| Iron | 23925 |

| Manganese | 23930 |

| Aluminum | 5284268 |

| Pyridine | 1049 |

| Ammonia (B1221849) | 222 |

| n-Butane | 7843 |

Theoretical and Computational Studies of Zirconium Sulfate Complexes and Surfaces

Density Functional Theory (DFT) in Zirconium Sulfate (B86663) Research

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to the study of zirconium sulfate and related materials. DFT calculations allow researchers to model the geometric and electronic properties of this compound complexes, understand their interactions, and predict their stability and reactivity.

Key applications of DFT in this field include:

Surface Structure Determination: Periodic DFT calculations are used to examine the surface structure of sulfated zirconia (SZ), a material of significant catalytic importance. acs.orgresearchgate.net These studies model the adsorption of sulfate precursors like SO₃ or H₂SO₄ onto different crystallographic faces of zirconia (ZrO₂), such as the tetragonal (101) and (001) surfaces. acs.orgacs.org

Binding and Adsorption Analysis: DFT helps in understanding the dynamic nature of sulfate binding to zirconium centers. For instance, calculations have supported the transition of sulfate binding motifs from monodentate to bidentate and even tridentate depending on the level of hydration. nih.gov The theory is also employed to uncover the mechanisms of adsorption, such as the interaction between zirconium ions in a sulfate medium and functionalized resins, by calculating adsorption energies. nih.gov

Investigating Complex Structures: For complex systems, such as zirconium complexes with large organic ligands in solution, DFT calculations provide crucial information on the three-dimensional structures. mdpi.com

Probing Catalytic Properties: DFT studies are instrumental in exploring the features that give rise to the catalytic activity of materials like sulfated zirconia. This includes modeling the structure of active sites and understanding how modifications, such as doping or the use of supports like metal-organic frameworks (MOFs), influence these properties. nih.govukcatalysishub.co.uk

The insights gained from DFT calculations are frequently correlated with experimental data from techniques like infrared (IR) spectroscopy and X-ray diffraction (XRD) to validate the theoretical models and provide a comprehensive understanding of the system. acs.org

Modeling of Aqueous Speciation and Complex Formation of Zirconium(IV) with Sulfate Ligands

The behavior of zirconium(IV) in aqueous sulfate solutions is complex due to its high tendency for hydrolysis and polymerization. Computational modeling is a powerful approach to unravel the various species that can form.

Studies have shown that in aqueous solutions, zirconium(IV) can exist in various forms, from monomers to complex oligomeric structures. The concentration of sulfate ions plays a critical role in determining the dominant species. High-energy X-ray scattering (HEXS) data, complemented by modeling, has revealed that as the sulfate concentration increases, the formation of higher-order zirconium oligomers is suppressed. researchgate.net At sulfate concentrations around 2.0 M, the speciation is largely dominated by monomeric sulfate species. researchgate.net

Quantum chemical modeling has been used to theoretically investigate the geometric and electronic structures of various zirconium(IV) sulfate and methanesulfonate (B1217627) complexes in an aqueous environment. dnu.dp.uaresearchgate.net These models consider the interatomic distances between the central zirconium ion and the surrounding ligands, as well as the influence of the aqueous environment. dnu.dp.uaresearchgate.net Such studies have demonstrated the potential existence of complexes like [ZrO(SO₄)₂(H₂O)]²⁻ in aqueous solutions, in addition to previously known species. dnu.dp.uaresearchgate.net The stability of different complexes has also been assessed, with calculations showing the relative stability order of various zirconium methanesulfonate and sulfate compounds. dnu.dp.uaresearchgate.net

Furthermore, modeling has been used to determine the stability constants of complexes formed between Zr(IV) and chelating agents in aqueous solutions, revealing the formation of not only 1:1 complexes but also binuclear 2:2 and 2:3 metal-to-ligand species, which can be predominant under certain conditions. mdpi.com

Surface Structure and Acid Site Modeling on Sulfated Zirconia

The remarkable catalytic activity of sulfated zirconia (SZ), particularly its superacidity, is intimately linked to its surface structure and the nature of its acid sites. Computational modeling has been pivotal in building a detailed atomic-level picture of the SZ surface.

Periodic DFT calculations have been employed to explore the stable configurations of sulfate species on the tetragonal zirconia (t-ZrO₂) surface. acs.orgacs.orgukcatalysishub.co.uk These studies have identified various surface structures, including monosulfates and pyrosulfates (S₂O₇²⁻). acs.orgresearchgate.net The relative stability of these species is highly dependent on temperature and the partial pressures of water and sulfur precursors. acs.org For example, models predict the transformation of water-rich sulfate structures into pyrosulfate structures during calcination, a key step in catalyst preparation. acs.org

The most stable configurations of adsorbed sulfate have been determined for different crystal faces. On the t-ZrO₂(101) surface, a tridentate sulfate anion is found to be most stable, while on the (001) surface, a threefold-coordinated SO₃-like complex is preferred. acs.org

A central focus of modeling is to understand the origin of the strong acidity.

Acid Site Characterization: The acid sites on the SZ surface are mapped computationally using probe molecules like pyridine (B92270), ammonia (B1221849) (NH₃), and carbon monoxide (CO). ukcatalysishub.co.ukmpg.de This helps to distinguish between Brønsted acid sites (proton donors) and Lewis acid sites (electron-pair acceptors) and to quantify their strength. mpg.de

Role of Sulfate Groups: Calculations show that the presence of sulfate groups, particularly pyrosulfate, creates electron-deficient regions that can generate new acid sites and significantly increase the strength of Brønsted acidity. researchgate.net

Influence of Defects: Research suggests that intrinsic defects within the tetragonal zirconia lattice are a crucial prerequisite for the formation of active catalytic centers. mpg.de These active sites are thought to be a combination of surface defects and nearby, closely spaced disulfate groups. mpg.de

The table below summarizes some key findings from DFT modeling of the sulfated zirconia surface.

| Modeled Aspect | Key Findings | Source(s) |

| Stable Surface Species | Monosulfates and pyrosulfates can occur. Pyrosulfate structures form from water-rich structures during calcination. | acs.org |

| Coordination on t-ZrO₂(101) | A tridentate sulfate anion is the most stable configuration. | acs.org |

| Coordination on t-ZrO₂(001) | A 3-fold coordinated SO₃-like complex is the most stable. A bidentate sulfate is also stable but transforms at high temperatures. | acs.org |

| Acidity Origin | Sulfate groups create electron-deficient regions, enhancing Brønsted acidity. | researchgate.net |

| Vibrational Frequencies | Calculated vibrational frequencies for S=O and S-O stretching bands in tridentate complexes match well with experimental IR spectra. | acs.org |

| Role of Defects | Intrinsic defects in the tetragonal structure, combined with disulfate groups, are thought to form the active centers. | mpg.de |

Quantum Chemical Investigations of Zirconium(IV) Sulfate and Related Complexes

Quantum chemical methods provide fundamental data on the electronic structure, stability, and geometry of individual zirconium(IV) sulfate molecules and complexes. These investigations often employ DFT and other ab initio techniques to calculate various molecular properties.

Theoretical studies have detailed the geometric and electronic structures of zirconium(IV) sulfate and methanesulfonate complexes. dnu.dp.uaresearchgate.net These calculations provide precise information on interatomic bond distances, valence angles, and torsional angles. dnu.dp.uaresearchgate.net The stability of these complexes can be evaluated by calculating their total energies and the energies of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dnu.dp.uaresearchgate.net The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of a molecule.

For a series of zirconium(IV) methanesulfonate (MS) and sulfate complexes, quantum chemical calculations established the following order of decreasing stability dnu.dp.uaresearchgate.net: [Zr(MS)₆]²⁻ > [ZrO(MS)₂] > [ZrO(MS)₂(H₂O)₄] > [Zr(MS)₄(H₂O)₂] > [ZrO(SO₄)₂(H₂O)]²⁻ > [ZrO(SO₄)₂]²⁻

These studies also revealed that many of these complexes can form stable intramolecular hydrogen bonds. dnu.dp.uaresearchgate.net

Quantum chemical methods have also been applied to related systems, such as hafnium(IV) sulfate and selenate (B1209512) complexes, which are known to be isostructural with their zirconium counterparts. researchgate.netsapub.org DFT calculations on Hf(SO₄)₂(H₂O)₄ and its selenate analog have been used to determine their optimized geometries and electronic parameters, which show good agreement with experimental X-ray diffraction data for similar compounds. researchgate.net

Catalytic Applications of Zirconium Sulfate and Sulfated Zirconia

Sulfated Zirconia as a Solid Superacid Catalyst

Sulfated zirconia is a highly effective solid acid catalyst employed in a range of chemical transformations. magtech.com.cnfujifilm.com Its catalytic prowess is attributed to its superacidic properties, which are significantly stronger than 100% sulfuric acid. magtech.com.cnacs.org This remarkable acidity enables it to catalyze reactions such as hydrocarbon isomerization, cracking, and various esterification processes. magtech.com.cnmdpi.com

The acidity of sulfated zirconia arises from the presence of both Brönsted and Lewis acid sites on its surface. mdpi.com Zirconia itself possesses Lewis acid sites due to the presence of Zr⁴⁺ cations. mdpi.com The sulfation process enhances the acidity by introducing sulfate (B86663) groups that, through an inductive effect, increase the strength of the existing Lewis acid sites. mdpi.comacs.org

Furthermore, the interaction of sulfate groups with the zirconia surface leads to the formation of Brönsted acid sites. mdpi.comacs.org The generation of these protonic sites is a key factor in the material's catalytic activity. The nature of these acid sites has been a subject of extensive research, with some models suggesting that superacidity arises from a synergistic effect between bisulfate groups and adjacent Lewis acid sites. mdpi.com The presence of both Brönsted and Lewis acid sites is crucial, and their ratio can be influenced by preparation and treatment conditions. conicet.gov.ar The simultaneous presence of both types of acid sites is thought to be the origin of the unique catalytic properties of sulfated zirconia. rsc.org

The strength of these acid sites has been a topic of debate. While some early studies using Hammett indicators suggested extremely high acid strength, later investigations using more direct spectroscopic methods have indicated that the acidity is strong but may not always reach the "superacid" level in all preparations. acs.orgacs.org Studies using pyridine (B92270) as a probe molecule have helped to distinguish and quantify the different acid sites. Adsorption of pyridine on Brønsted sites forms pyridinium (B92312) ions, while its interaction with Lewis sites results in covalently bound species, each with characteristic infrared bands. scirp.org The concentration and strength of these sites are critical for catalytic performance. For instance, in propanoic acid esterification, catalytic activity directly correlates with acid strength, which is associated with the formation of Brønsted-Lewis acid pairs. mdpi.com

Table 1: Research Findings on the Nature and Strength of Acid Sites in Sulfated Zirconia

| Research Focus | Key Findings | Citations |

|---|---|---|

| Origin of Acidity | Sulfation of zirconia enhances its acidic character by creating Brönsted acid sites and strengthening existing Lewis acid sites. mdpi.comacs.org | mdpi.com, acs.org |

| Types of Acid Sites | Both Brönsted and Lewis acid sites are present and their synergistic interaction is believed to be the source of high catalytic activity. mdpi.commdpi.comconicet.gov.arrsc.org | mdpi.com, conicet.gov.ar, mdpi.com, rsc.org |

| Acid Strength | While considered a superacid, some studies suggest its acid strength is comparable to other solid acids like HY zeolite and less than HZSM-5. acs.org | acs.org |

| Probe Molecule Studies | Pyridine adsorption is a common method to differentiate and quantify Brönsted and Lewis acid sites via infrared spectroscopy. scirp.org | scirp.org |

| Activity Correlation | Catalytic activity in reactions like esterification is directly linked to the strength and density of Brönsted-Lewis acid pairs. mdpi.com | mdpi.com |

The catalytic performance of sulfated zirconia is highly sensitive to the method of its preparation and subsequent calcination conditions. conicet.gov.ar Factors such as the zirconia precursor, the sulfating agent, and the calcination temperature and duration significantly impact the material's structural and acidic properties, and consequently its catalytic activity. mdpi.comepa.gov

The preparation of sulfated zirconia typically involves the sulfation of zirconium hydroxide (B78521) or amorphous zirconia with sulfuric acid or ammonium (B1175870) sulfate, followed by calcination. mdpi.com The choice of precursor for zirconium hydroxide and the pH of its precipitation can influence the final catalyst's properties. epa.gov The method of sulfation is also crucial; for example, using chlorosulfuric acid has been shown to yield catalysts with higher sulfur content and larger pores, leading to superior performance in fatty acid esterification compared to those prepared with sulfuric acid. rsc.org

Calcination is a critical step that leads to dehydration, crystallization into the desired tetragonal phase, and the formation of strong bonds between the sulfate species and the zirconia surface. mdpi.com The calcination temperature has a profound effect on the catalyst's surface area, crystal structure, and acidity. There is an optimal calcination temperature range, typically around 600-650°C, to achieve maximum acidity and catalytic activity. mdpi.comresearchgate.net Calcining at temperatures below this optimum may result in incomplete formation of the active acidic sites, while higher temperatures (above 700°C) can lead to the decomposition and loss of sulfate groups, causing a dramatic drop in acidity and activity. researchgate.networldresearchersassociations.com The calcination temperature also influences the crystalline phase of zirconia, with the tetragonal phase being generally associated with higher catalytic activity for isomerization reactions. mdpi.commdpi.com

Table 2: Effect of Calcination Temperature on Sulfated Zirconia Properties

| Calcination Temperature | Effect on Surface Area and Acidity | Effect on Crystal Phase | Catalytic Activity | Citations |

|---|---|---|---|---|

| 400-500°C | Increasing acidity as active sites begin to form. | Amorphous or developing tetragonal phase. | Sub-optimal activity. | researchgate.net |

| ~600-650°C | Maximum acidity and surface area. | Predominantly tetragonal phase, which is catalytically active. | Peak catalytic performance for many reactions. | mdpi.com, researchgate.net, researchgate.net |

| >700-800°C | Sharp decrease in acidity and surface area due to sulfate decomposition. | Transformation to monoclinic phase, which is less active. | Significant drop in catalytic activity. | worldresearchersassociations.com, researchgate.net |

The catalytic properties of sulfated zirconia can be further enhanced by the addition of various metals, which act as promoters. Platinum (Pt), iron (Fe), manganese (Mn), and chromium (Cr) are among the metals commonly used to modify sulfated zirconia catalysts. mdpi.com These metals can improve catalytic activity, selectivity, and stability in several ways.

Platinum is a widely studied promoter, particularly for hydrocarbon isomerization reactions. mdpi.comresearchgate.net The addition of platinum introduces a hydrogenation-dehydrogenation function to the acidic catalyst, creating a bifunctional system. jeeng.net This bifunctionality is crucial for reactions like n-alkane isomerization, where the metal sites facilitate the formation and hydrogenation of olefinic intermediates, while the acid sites catalyze the skeletal rearrangement. acs.org The presence of platinum can also increase the stability of the catalyst and help maintain its activity, often in the presence of hydrogen. researchgate.net Doping with platinum has been shown to increase the total acidity of the catalyst. mdpi.com

Iron and manganese are also effective promoters, often used together, to enhance the activity of sulfated zirconia for reactions like n-butane isomerization. scielo.org.ar Their role is thought to be related to facilitating the initiation steps of the reaction. However, studies have shown that doping with iron and manganese can sometimes lead to a lower measured acidity, suggesting that these metals may occupy the strongest acid sites. acs.org

Chromium is another transition metal used to modify sulfated zirconia. The addition of chromium can increase the acidity of the catalyst by contributing to the Lewis acid sites. mdpi.com It can also help stabilize the zirconia in its active tetragonal phase at high calcination temperatures and increase the catalyst's surface area. mdpi.com

Table 3: Impact of Metal Promoters on Sulfated Zirconia Catalysts

| Metal Promoter | Primary Role and Effects | Example Reactions | Citations |

|---|---|---|---|

| Platinum (Pt) | Introduces hydrogenation-dehydrogenation function, creating a bifunctional catalyst. Increases catalyst stability and total acidity. | Hydrocarbon isomerization (n-pentane, n-heptane), hydrocracking. | mdpi.com, mdpi.com, acs.org, researchgate.net |

| Iron (Fe) & Manganese (Mn) | Enhance catalytic activity, particularly for isomerization. May facilitate reaction initiation. | n-Butane isomerization. | acs.org, scielo.org.ar |

| Chromium (Cr) | Increases Lewis acidity and catalyst surface area. Stabilizes the tetragonal phase of zirconia at high temperatures. | Hydrocracking. | mdpi.com |

Influence of Preparation Methods and Calcination Parameters on Catalytic Performance

Specific Catalytic Reactions Mediated by Zirconium Sulfate Systems

Sulfated zirconia's strong acidic nature makes it a versatile catalyst for a variety of industrially important reactions. Its applications range from petroleum refining processes like hydrocarbon isomerization and cracking to the synthesis of fine chemicals through esterification and transesterification.

Sulfated zirconia exhibits remarkable activity for the skeletal isomerization of light alkanes, such as n-butane and n-heptane, at relatively low temperatures. mdpi.comd-nb.infojst.go.jp This is a crucial process in the production of high-octane gasoline components. The high acidity of the catalyst allows for the formation of carbenium ion intermediates, which then undergo rearrangement to form branched isomers. acs.org For instance, sulfated zirconia can catalyze the isomerization of n-butane to isobutane, a valuable feedstock for alkylation units. mdpi.comd-nb.info The reaction is often promoted by platinum to enhance activity and stability. mdpi.com

In the case of n-heptane isomerization, Pt/sulfated zirconia catalysts have shown good activity, although they can be prone to deactivation and cracking at higher temperatures. mdpi.commdpi.comresearchgate.net The selectivity towards desired multi-branched isomers versus cracking products is a key challenge that depends on the reaction conditions and catalyst formulation. mdpi.comresearchgate.net The mechanism for n-heptane isomerization on solid acid catalysts like sulfated zirconia is predominantly bimolecular. jst.go.jp

Sulfated zirconia is also an effective catalyst for cracking reactions and dealkylation processes, such as the dealkylation of cumene (B47948). researchgate.net The strong acid sites facilitate the cleavage of carbon-carbon bonds. The activity in cumene dealkylation is often used as a model reaction to probe the acidic properties of the catalyst. researchgate.net

Table 4: Performance of Sulfated Zirconia in Hydrocarbon Isomerization and Cracking

| Reaction | Catalyst System | Key Observations | Citations |

|---|---|---|---|

| n-Butane Isomerization | Sulfated Zirconia (SZ), Metal-promoted SZ (e.g., Pt, Fe, Mn) | Active at low temperatures, producing isobutane. The reaction mechanism is thought to involve trace butenes as initiators. | d-nb.info, acs.org, mdpi.com |

| n-Heptane Isomerization | Pt/Sulfated Zirconia | Produces branched isomers, but can lead to cracking at higher temperatures. Prone to deactivation over time. | mdpi.com, mdpi.com, researchgate.net |

| Cumene Dealkylation | Sulfated Zirconia | Effective for cracking the isopropyl group from the benzene (B151609) ring, serving as a test reaction for catalyst acidity. | researchgate.net |

The strong Brönsted acidity of sulfated zirconia makes it an excellent catalyst for esterification and transesterification reactions. mdpi.com These reactions are fundamental in the production of various esters, including biofuels (biodiesel). Sulfated zirconia offers a green alternative to corrosive liquid acid catalysts like sulfuric acid.

In the esterification of free fatty acids with alcohols, sulfated zirconia demonstrates high catalytic activity. mdpi.comrsc.org The performance is strongly dependent on the acid strength and the number of acid sites on the catalyst surface. For example, in the esterification of propanoic acid with methanol, the catalytic activity shows a direct correlation with the acid strength, which is maximized at an optimal sulfur loading. mdpi.com

Sulfated zirconia is also employed in transesterification reactions, which are crucial for biodiesel production from triglycerides. It can effectively catalyze the conversion of triglycerides into fatty acid methyl esters (FAME). The catalyst's performance in these liquid-phase reactions is influenced by its textural properties, such as pore size, which can be tailored during synthesis. rsc.org Furthermore, its solid nature simplifies the separation and purification of the products, making the process more environmentally friendly and cost-effective.

Table 5: Application of Sulfated Zirconia in Esterification and Transesterification

| Process | Reactants | Catalyst | Key Advantages | Citations |

|---|---|---|---|---|

| Esterification | Carboxylic Acids (e.g., Propanoic Acid, Fatty Acids) + Alcohols (e.g., Methanol) | Sulfated Zirconia | High activity correlated with Brönsted acidity. A solid, reusable alternative to liquid acids. | mdpi.com, rsc.org |

| Transesterification | Triglycerides + Alcohols | Sulfated Zirconia | Effective for biodiesel production. Easy separation from the reaction mixture. | mdpi.com |

Dehydration Reactions (e.g., 2-propanol dehydration)

This compound, particularly when supported on zirconia (Zr(SO₄)₂/ZrO₂), demonstrates notable catalytic activity in dehydration reactions. A key example is the dehydration of 2-propanol. The catalytic efficiency is closely linked to the catalyst's acidity, which can be tailored by adjusting the this compound content and the calcination temperature. researchgate.netkoreascience.kr

Research indicates that for Zr(SO₄)₂/ZrO₂ catalysts, a concentration of 10 wt% this compound calcined at 600°C yields maximum catalytic activity for 2-propanol dehydration. researchgate.netkoreascience.kr This optimal performance is attributed to the increased specific surface area and the presence of both Brønsted and Lewis acid sites on the catalyst surface. researchgate.netkoreascience.kr The interaction between the this compound and the zirconia support is crucial, as it elevates the phase transition temperature of ZrO₂ from amorphous to the catalytically active tetragonal form. researchgate.net

Similar catalytic behavior is observed when this compound is supported on other metal oxides. For instance, Zr(SO₄)₂/TiO₂ catalysts, with a 25% this compound content and calcined at 400°C, also show peak activity in 2-propanol dehydration. kiche.or.kr Likewise, when supported on γ-Al₂O₃, a 40 wt% Zr(SO₄)₂ loading calcined at 400°C provides the highest activity for this reaction. researchgate.net The catalytic activities in these systems are consistently correlated with the acidity of the catalysts as measured by ammonia (B1221849) chemisorption. koreascience.krresearchgate.net

The table below summarizes findings on the catalytic dehydration of 2-propanol using various this compound-based catalysts.

| Catalyst System | Optimal Zr(SO₄)₂ Content (wt%) | Optimal Calcination Temp. (°C) | Key Findings |

| Zr(SO₄)₂/ZrO₂ | 10 | 600 | Maximum activity correlated with acidity and tetragonal ZrO₂ phase. researchgate.netkoreascience.kr |

| Ti(SO₄)₂/ZrO₂ | 5 | 600 | Incorporation of titanium enhances catalytic activity compared to Zr(SO₄)₂/ZrO₂. acs.org |

| Zr(SO₄)₂/TiO₂ | 25 | 400 | High activity linked to increased acidity and acid strength. kiche.or.kr |

| Zr(SO₄)₂/γ-Al₂O₃ | 40 | 400 | Catalytic performance directly related to catalyst acidity. researchgate.net |

Other Acid-Catalyzed Organic Transformations

The strong acidic nature of sulfated zirconia (SO₄²⁻/ZrO₂) makes it an effective catalyst for a wide array of organic synthesis and transformation reactions beyond simple dehydration. researchgate.netacs.org These solid acid catalysts are considered environmentally benign alternatives to conventional mineral acids like HCl and H₂SO₄. nih.gov

Sulfated zirconia efficiently catalyzes numerous liquid-phase reactions, including:

Cumene Dealkylation : Similar to 2-propanol dehydration, the dealkylation of cumene is effectively catalyzed by Zr(SO₄)₂ supported on zirconia, titania, or alumina, with catalytic activity correlating directly with the material's acidity. researchgate.netkoreascience.krkiche.or.krresearchgate.net

Synthesis of Heterocycles : It is used in the synthesis of 1,5-benzodiazepine derivatives and 3,4-dihydropyrimidinones. researchgate.net

Electrophilic Substitution : A notable application is the electrophilic substitution of indoles with aldehydes to produce bis(indolyl)methanes. researchgate.net

Other Transformations : The catalyst is also active in the synthesis of diaryl sulfoxides and the tetrahydropyranylation of alcohols and phenols. researchgate.net The advantages of using sulfated zirconia in these processes often include simple work-up procedures, solvent-free conditions, short reaction times, and high product yields. researchgate.net

Esterification and Acetylation : Sulfated zirconia shows superior reactivity in the esterification of fatty acids. rsc.org Mixed zirconium phosphate-sulphate catalysts have been investigated for the acetylation of glycerol (B35011) to produce fuel additives, with some compositions achieving full glycerol conversion in just one hour. mdpi.com

These applications highlight the versatility of sulfated zirconia as a robust solid acid catalyst for various industrial and synthetic processes. acs.org

Catalytic Deactivation and Regeneration Studies

Despite their high activity, sulfated zirconia catalysts are prone to deactivation, which is a significant drawback for their industrial application. rsc.orgresearchgate.net Understanding the deactivation mechanisms is crucial for developing strategies to improve their long-term stability and reusability.

Mechanisms of Catalyst Deactivation

Several factors contribute to the deactivation of this compound and sulfated zirconia catalysts:

Sulfate Leaching and Decomposition : The sulfate groups responsible for the catalyst's strong acidity can be unstable. rsc.org In the presence of polar substances or water, these groups can leach from the zirconia surface as H₂SO₄ or HSO₄⁻, leading to irreversible deactivation. rsc.orgmdpi.com Thermal decomposition can also lead to the loss of sulfur, particularly at high regeneration temperatures in inert atmospheres. mpg.deresearchgate.net

Reduction of Sulfur Species : The S⁶⁺ species in the sulfate groups can be reduced to lower oxidation states, diminishing the catalyst's acidity. researchgate.netmpg.de

Structural Transformation : The catalytically active tetragonal phase of zirconia can transform into the inactive monoclinic phase during the reaction, leading to a loss of activity. researchgate.netmpg.de This transformation can be triggered by the loss of sulfur content below a critical value. mpg.de

Water Poisoning : Water present in the feed can poison the catalyst. mpg.deacs.org It can adsorb onto the catalyst and react with Zrδ⁺ sites to form Zr-OH groups, which suppresses the generation of the necessary acid sites for isomerization and other reactions. acs.org

Strategies for Enhancing Catalyst Stability and Reusability

To overcome the challenge of deactivation, various strategies have been developed to enhance the stability and reusability of sulfated zirconia catalysts:

Promotion with Metals : The addition of metals, particularly platinum (Pt), can significantly increase the activity and stability of the catalyst. mdpi.comresearchgate.netmdpi.com Other metals like chromium (Cr), nickel (Ni), copper (Cu), and gallium (Ga) have also been shown to improve catalytic performance and stability. mdpi.comacs.org These promoters can enhance the stability of the tetragonal zirconia structure and, in the case of bifunctional catalysts, provide hydrogenation/dehydrogenation functions that can mitigate coke formation. researchgate.netacs.org

Regeneration Procedures : Catalyst activity can often be restored through regeneration. A common method is heating the deactivated catalyst in air or oxygen to burn off coke deposits. mpg.decapes.gov.br This oxidative treatment can also regenerate the surface sulfate groups. mpg.de An alternative method involves regeneration using high-pressure hydrogen, which has been shown to restore over 98% of the original activity at a lower temperature than conventional air regeneration. acs.org

Optimizing Preparation and Reaction Conditions : Controlling the calcination temperature during catalyst preparation is crucial for achieving optimal acidity and stability. mdpi.com High-temperature calcination before the addition of a metal promoter can eliminate loosely-bound, unstable sulfur species. researchgate.net Adding hydrogen to the feed stream during reactions like n-butane isomerization can also reduce the rate of deactivation. mpg.de

Use of Supports and Composite Materials : Supporting this compound on stable oxides or creating composite materials can improve stability. rsc.org For example, sulfated strontium-ferric oxide has shown high reactivity and stability, avoiding the leaching of sulfate groups. rsc.org

The table below outlines various strategies for improving catalyst stability.

| Strategy | Method | Effect |

| Metal Promotion | Addition of Pt, Cr, Ni, Cu, Ga | Increases activity, stability, and stabilizes the tetragonal phase of ZrO₂. mdpi.comresearchgate.netacs.org |

| Regeneration | Heating in air/oxygen | Removes coke and regenerates sulfate groups. mpg.decapes.gov.br |

| Treatment with high-pressure H₂ | Removes coke at lower temperatures than air regeneration. acs.org | |

| Process Optimization | High-temperature calcination | Eliminates unstable sulfur species. researchgate.net |

| Addition of H₂ to feed | Reduces the rate of deactivation. mpg.de | |

| Material Design | Use of stable supports (e.g., strontium-ferric oxide) | Enhances stability of sulfate groups and prevents leaching. rsc.org |

Advanced Research Applications of Zirconium Sulfate Based Materials

Environmental Remediation Technologies

Zirconium-based materials are at the forefront of research for developing effective environmental cleanup technologies. Their high affinity for various pollutants, catalytic activity, and structural stability are key attributes driving this research.

Zirconium-based adsorbents have demonstrated significant potential for removing a wide range of contaminants from water due to their high surface area and specific functionalities. frontiersin.org

Sulfate (B86663) and Phosphate (B84403) Ions: Zirconium oxide-modified biochar (ZrBC) has shown a strong affinity for sulfate ions, with a maximum adsorption capacity of 35.21 mg/g, significantly higher than unmodified biochar. researchgate.netnih.gov The adsorption process is pH-dependent, with acidic conditions being more favorable. nih.gov Similarly, a zirconium sulfate-surfactant micelle mesostructure (ZS) proved to be a highly effective adsorbent for phosphate, registering a very high adsorption capacity of 114 mg of Phosphorus per gram of ZS. nih.gov When immobilized on a polymer matrix, this material maintained its adsorption and desorption capacity for over 50 cycles. nih.gov

Heavy Metals: Zirconium phosphate-based materials are effective in adsorbing heavy metals like lead, copper, cadmium, and zinc. frontiersin.org The adsorption capacity is highly dependent on the adsorbent's structure; for instance, nano-sized zirconium phosphate has an adsorption capacity for lead as high as 672.5 mg/g, compared to 21 mg/g for its normal crystalline form. frontiersin.org Zirconium-based metal-organic frameworks (MOFs), particularly those with functional groups like carboxylates, have also shown enhanced removal efficiency for heavy metals such as Pb(II) and Cd(II). acs.org

Dyes: Zirconium-containing nanoparticles have been explored as photocatalysts for the degradation of organic dyes, which also involves an initial adsorption step. rsc.orgresearchgate.net

The table below summarizes the adsorption capacities of various zirconium-based materials for different contaminants as reported in research studies.

| Adsorbent Material | Contaminant | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | Reference |

| Zirconium oxide-modified biochar (ZrBC) | Sulfate (SO₄²⁻) | 35.21 | Acidic pH | nih.gov |

| This compound-surfactant micelle (ZS) | Phosphate (P) | 114 | Low pH | nih.gov |

| Nano-sized Zirconium Phosphate | Lead (Pb²⁺) | 672.5 | - | frontiersin.org |

| Crystalline Zirconium Phosphate | Lead (Pb²⁺) | 21 | - | frontiersin.org |

| Carboxylate-functionalized UiO-66 MOF | Lead (Pb(II)) | 125.2 | - | acs.org |

| Carboxylate-functionalized UiO-66 MOF | Cadmium (Cd(II)) | 69.1 | - | acs.org |

Zirconium-based materials, particularly zirconium dioxide (ZrO₂), are recognized as promising photocatalysts for breaking down persistent organic pollutants in water. china-sasa.commdpi.com While zirconium dioxide has a wide bandgap that typically limits its activity to the UV range, modifications can enhance its efficiency under visible light. mdpi.comresearchgate.net

The fundamental mechanism involves the generation of electron-hole pairs when the material is irradiated with light of sufficient energy. china-sasa.com These charge carriers migrate to the surface and initiate redox reactions, producing highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻). china-sasa.com These ROS are powerful oxidizing agents that can degrade complex organic molecules into simpler, less harmful substances like CO₂ and water. china-sasa.com

Research has focused on several strategies to improve the photocatalytic performance of zirconia-based materials:

Doping and Noble Metal Loading: Introducing other elements or depositing noble metals can enhance catalytic activity. researchgate.net

Heterojunction Formation: Combining ZrO₂ with other semiconductors (e.g., ZnO, AgCl) creates heterojunctions that improve charge separation and inhibit the rapid recombination of electron-hole pairs, thereby boosting photocatalytic efficiency. rsc.orgmdpi.com For example, a ZP/1.16AgCl composite demonstrated the ability to completely cleave the chromophore structure of Rhodamine B dye within 15 minutes. rsc.org

Controlling Particle Size and Surface Area: Smaller particle sizes generally lead to higher photocatalytic activity due to a larger surface area, which provides more active sites for reactions. china-sasa.com

Zirconium-based Metal-Organic Frameworks (Zr-MOFs) are a class of crystalline porous materials constructed from zirconium-based nodes (clusters) and organic linkers. rsc.orgbioone.org They have garnered significant attention for environmental remediation due to their exceptional chemical and thermal stability, high porosity, and tunable structures. rsc.orgbioone.org

The UiO-66 family of Zr-MOFs is among the most studied for water purification because of its robustness. acs.orgbioone.org Key features of Zr-MOFs in remediation include:

High Adsorption Capacity: Their large surface areas and uniform pore sizes make them excellent candidates for adsorbing various pollutants, including heavy metals, dyes, and pharmaceuticals. acs.orgacs.org

Tunable Functionality: The properties of Zr-MOFs can be precisely tailored for specific applications by modifying the organic linkers with different functional groups (e.g., -NH₂, -COOH). acs.orgrsc.org This allows for enhanced selectivity and efficiency in capturing targeted contaminants. rsc.org For instance, functionalizing UiO-67 with graphene oxide enhanced its capacity to adsorb glyphosate. bioone.org

Defect Engineering: Deliberately creating defects, such as missing linkers or clusters, within the MOF structure can introduce open active sites. rsc.orgrsc.org These sites can act as binding locations for pollutants, significantly boosting the material's remediation performance. rsc.org

Zirconium-based materials are effective ion-exchangers, a property that is harnessed for water purification and softening. jwent.netjwent.net Zirconium phosphate, in particular, has been extensively studied for its ion-exchange capabilities. frontiersin.org

Recent research has explored the development of advanced composite ion-exchangers. For example, nanocomposites made by incorporating poly(o-toluidine) with zirconium(IV) molybdophosphate or zirconium(IV) iodovanadate have been synthesized. jwent.netjwent.net These hybrid materials combine the mechanical and chemical stability of the organic polymer with the excellent ion-exchange behavior and thermal stability of the inorganic zirconium component. jwent.netjwent.net